Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl-
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Overview
Description
Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzenamine (aniline) core substituted with two tert-butyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an N-sulfinothioyl group. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- typically involves multi-step organic reactions. One common method includes the nitration of tert-butylbenzene followed by reduction to form the corresponding aniline derivative. Subsequent sulfinylation and thiolation reactions introduce the N-sulfinothioyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-sulfinothioyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the N-sulfinothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or the N-sulfinothioyl group.
Scientific Research Applications
Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by binding to essential enzymes or proteins, disrupting their function . Molecular docking studies have shown its ability to attach to active sites of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Exhibits antifungal and antibacterial activities.
Uniqueness
Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- is unique due to its N-sulfinothioyl group, which imparts distinct reactivity and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
CAS No. |
58949-88-5 |
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Molecular Formula |
C15H23NS2 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-methylphenyl)imino-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C15H23NS2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3 |
InChI Key |
QAWDGSKVUKXSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=S=S)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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